N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a chemical compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 401.39 g/mol. The compound is characterized by a trifluoromethyl group, which enhances its biological activity and solubility properties. This compound is classified as a benzamide derivative, which often exhibits various pharmacological activities, including antibacterial properties .
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide typically involves several steps that focus on constructing the pyridazine and furan components, followed by the introduction of the trifluoromethyl and benzamide functionalities.
The molecular structure of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can be represented using several structural notations:
InChI=1S/C21H18F3N3O2/c1-14-5-7-15(8-6-14)18-9-10-19(27-26-18)29-12-11-25-20(28)16-3-2-4-17(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,28)
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)C(F)(F)F
These representations provide insights into the connectivity and arrangement of atoms within the molecule, highlighting functional groups that may influence its reactivity and biological activity .
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is primarily linked to its potential as an antibacterial agent. The compound may inhibit bacterial growth by interfering with essential cellular processes such as:
Data from related studies suggest that similar compounds exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus .
The physical and chemical properties of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide are critical for understanding its behavior in biological systems:
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide has potential applications in scientific research, particularly in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4